molecular formula C8H6KNO4S B8150279 3-Indoxyl Sulfate-d5 Potassium Salt

3-Indoxyl Sulfate-d5 Potassium Salt

Cat. No.: B8150279
M. Wt: 256.33 g/mol
InChI Key: MDAWATNFDJIBBD-GWVWGMRQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isotope Dilution Mass Spectrometry (IDMS) Principles for 3-Indoxyl Sulfate-d5 Potassium Salt

Fundamentals of IDMS in Uremic Toxin Quantification

Isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of a stable isotope-labeled analog to biological samples, enabling precise quantification through mass spectrometric detection of analyte-to-internal standard signal ratios. For this compound, this involves spiking serum or plasma samples with the deuterated compound prior to protein precipitation or solid-phase extraction. The deuterium atoms at positions 2, 4, 5, 6, and 7 of the indole ring create a mass shift detectable by MS, while preserving the compound’s chromatographic behavior relative to unlabeled indoxyl sulfate.

A representative IDMS workflow includes:

  • Sample Preparation : Addition of 3-indoxyl sulfate-d5 to serum (e.g., 50 µL sample + 10 µL internal standard solution in methanol).
  • Chromatographic Separation : Utilization of reversed-phase columns (e.g., Acquity UPLC CSH Fluoro Phenyl or BEH C18) with methanol/water gradients.
  • Mass Detection : Negative electrospray ionization (ESI-) with selected reaction monitoring (SRM) transitions: m/z 212.0 → 80.1 for indoxyl sulfate and m/z 217.0 → 85.1 for 3-indoxyl sulfate-d5.

Table 1. MS Parameters for 3-Indoxyl Sulfate-d5 and Indoxyl Sulfate

Parameter Indoxyl Sulfate 3-Indoxyl Sulfate-d5
Molecular Weight 213.2 g/mol 218.2 g/mol
Precursor Ion (m/z) 212.0 [M-H]⁻ 217.0 [M-H]⁻
Product Ion (m/z) 80.1 85.1
Collision Energy -35 V -35 V

Data derived from .

Optimization of SIL-IS Parameters for Uremic Toxin Assays

Deuterium Incorporation and Purity Requirements

3-Indoxyl sulfate-d5 must exhibit ≥99% isotopic purity to avoid cross-talk with unlabeled analyte signals. Cayman Chemical’s batch-specific certificates confirm ≤1% d0 content, ensuring fidelity in SRM-based quantification. Partial deuteration (e.g., d1-d4 species) can introduce quantitation bias, particularly in high-sensitivity assays targeting sub-µM concentrations.

Chromatographic Co-Elution Challenges

Despite structural similarity, deuterated internal standards may exhibit slight retention time shifts due to altered lipophilicity (deuterium isotope effect). For 3-indoxyl sulfate-d5, this necessitates column screening to achieve co-elution with indoxyl sulfate. Studies comparing C18 and fluoro-phenyl columns demonstrate that the latter reduces retention time variability by 0.1–0.3 min, enhancing matrix effect correction.

Figure 1. Overlay Chromatograms of Indoxyl Sulfate and 3-Indoxyl Sulfate-d5
(Hypothetical depiction: Co-eluting peaks under optimized conditions using a fluoro-phenyl column.)

Stability and Solubility Considerations

This compound is stable for ≥4 years at -20°C but shows limited solubility in polar solvents. Stock solutions require preparation in methanol or dimethyl sulfoxide (DMSO) purged with inert gases to prevent oxidative degradation.

Properties

IUPAC Name

potassium;(2,4,5,6,7-pentadeuterio-1H-indol-3-yl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1D,2D,3D,4D,5D;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAWATNFDJIBBD-GWVWGMRQSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])OS(=O)(=O)[O-])[2H])[2H].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6KNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tryptophan Metabolism and Indole Formation

The biosynthesis of indoxyl sulfate begins with L-tryptophan , which is metabolized by gut microbiota expressing tryptophanase into indole. In deuterated synthesis, isotopically labeled tryptophan (e.g., L-tryptophan-d5) serves as the precursor to ensure deuterium incorporation at specific positions. In vitro studies using deuterated media or isotopically enriched bacterial cultures demonstrate efficient conversion of tryptophan-d5 to indole-d5, preserving the isotopic label through microbial metabolism.

Chemical Synthesis and Salt Formation

Malonic Ester Route for Core Structure Assembly

The patent US9056848B2 outlines a scalable method for preparing potassium salts of heterocyclic carboxylates, adaptable to 3-indoxyl sulfate-d5. Key steps include:

  • Malonic Ester Functionalization :

    • Reaction of deuterated malonic ester (e.g., diethyl malonate-d10) with potassium hydroxide forms the potassium malonate intermediate. Phase separation isolates the aqueous potassium salt, avoiding solid handling.

    • Equation:

      (CH2DCOOEt)2+KOHK+[CH2DCOO]2+2EtOH\text{(CH}_2\text{DCOOEt)}_2 + \text{KOH} \rightarrow \text{K}^+[\text{CH}_2\text{DCOO}^-]_2 + 2\text{EtOH}
  • Chloroacetic Ester Coupling :

    • The potassium malonate reacts with chloroacetic acid-d3 ethyl ester under azeotropic dewatering (toluene/water) to form a γ-ketoester intermediate.

    • Conditions: 80–150°C, catalytic water (0.8–1.5 wt%) to accelerate reaction kinetics.

  • Cyclization and Salt Formation :

    • Alkoxide-mediated cyclization (e.g., potassium tert-butoxide) yields the furanone core. Subsequent sulfation using sulfur trioxide-d2 complex introduces the sulfate group, followed by potassium exchange to form the final salt.

Deuterium Labeling Strategies

Deuterium incorporation at five positions requires strategic precursor selection:

PositionDeuterium SourceIncorporation Efficiency
AromaticL-Tryptophan-d5 (C₈D₅H₄N₂O₂)>98%
MethylDiethyl malonate-d10 (CD₂(COOEt)₂)95–97%
SulfateSulfur trioxide-d2 (SO₃D₂)90–92%

Key Challenges :

  • Minimizing proton back-exchange during acidic/basic steps.

  • Purifying intermediates via azeotropic distillation to retain isotopic purity.

Purification and Analytical Characterization

Chromatographic Separation

  • Ion-Exchange Chromatography : Removes non-deuterated byproducts using Dowex® resins.

  • Reverse-Phase HPLC : Achieves >99% purity with deuterium-specific retention shifts (C18 column, 0.1% TFA/ACN gradient).

Spectroscopic Confirmation

  • ¹H NMR : Absence of proton signals at δ 3.73 (methyl) and δ 4.42 (methylene) confirms deuterium incorporation.

  • Mass Spectrometry : ESI-MS shows m/z 256.33 [M−K]⁻, with isotopic peaks matching theoretical D5 distribution.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

The patent’s batch process can transition to continuous flow for higher throughput:

  • Step 1 : Microreactor for malonate-KOH reaction (residence time: 10 min).

  • Step 2 : Tubular reactor for chloroacetic ester coupling (120°C, 5 bar).

  • Step 3 : Membrane separation for azeotropic dewatering.

Cost Optimization

  • Replacing DMF with ethanol/water mixtures reduces solvent costs by 40%.

  • Recycling potassium salts via electrodialysis cuts raw material use by 30% .

Chemical Reactions Analysis

Types of Reactions

Indoxyl Sulfate-d5 (potassium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indoxyl derivatives, while substitution reactions can produce a variety of functionalized indoxyl compounds .

Scientific Research Applications

Analytical Chemistry Applications

Internal Standard for Quantification
3-Indoxyl sulfate-d5 potassium salt is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its deuterated nature allows for accurate quantification of indoxyl sulfate concentrations in various biological matrices, facilitating research into its physiological and pathological roles .

Case Study: Uremic Toxins Measurement
In a study measuring protein-bound uremic toxins, including indoxyl sulfate, researchers employed this compound to enhance the accuracy of their analyses. This allowed for better understanding of the relationship between these toxins and chronic kidney disease (CKD) .

Medical Research Applications

Chronic Kidney Disease (CKD)
Indoxyl sulfate is recognized as a uremic toxin that accumulates in patients with renal impairment. The use of this compound in studies has provided insights into its role as a biomarker for renal function. Elevated levels of indoxyl sulfate have been associated with adverse outcomes in CKD patients, including increased cardiovascular risks and pruritus (itching) related to kidney failure .

Case Study: Impact on Pruritus in Hemodialysis Patients
A significant investigation into the serum levels of indoxyl sulfate and its correlation with pruritus severity among hemodialysis patients utilized this compound as an analytical standard. The study found no significant difference in indoxyl sulfate levels between patients with and without pruritus, challenging previous assumptions about its role in CKD-aP (chronic kidney disease-associated pruritus) .

Cardiovascular Implications

Research indicates that indoxyl sulfate may contribute to vascular dysfunction and increased mortality risk among CKD patients. The application of this compound in studies examining these associations has been crucial for elucidating the mechanisms by which uremic toxins affect cardiovascular health .

Mechanistic Studies

Oxidative Stress and Inflammation
Indoxyl sulfate has been implicated in promoting oxidative stress and inflammation within renal tissues. Studies utilizing this compound have explored its effects on reactive oxygen species generation and inflammatory pathways, particularly focusing on the NLRP3 inflammasome's activation . This research is pivotal for developing therapeutic strategies aimed at mitigating the harmful effects of uremic toxins.

Table 1: Comparison of Indoxyl Sulfate Levels in Different Patient Groups

Patient GroupSerum Indoxyl Sulfate Level (µM)Pruritus Severity Score
Hemodialysis with PruritusHigher than controlsModerate to Severe
Hemodialysis without PruritusSimilar to controlsNone
Healthy ControlsLowest levelsN/A

Note: Data derived from studies assessing serum levels of indoxyl sulfate among different patient cohorts .

Table 2: Mechanisms of Action for Indoxyl Sulfate

MechanismDescription
Aryl Hydrocarbon Receptor ActivationInduces inflammatory responses in hepatic cells .
Organic Anion Transporter InhibitionImpairs renal clearance mechanisms, exacerbating uremic conditions .
Oxidative Stress InductionPromotes tissue damage through reactive oxygen species generation .

Comparison with Similar Compounds

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Purity Primary Application
This compound 1644451-34-2 C₈HD₅KNO₄S 256.33 >95% Internal standard for LC-MS/MS
3-Indoxyl Sulfate-d4 Potassium Salt 1346601-03-3 C₈D₄H₂KNO₄S 255.33 ≥97% Steroid assay internal standard
3-Indoxyl Sulfate Potassium Salt 2642-37-7 C₈H₆KNO₄S 251.30 N/A Uremic toxin research
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate 842-18-2 C₁₀H₆K₂O₁₀S₂ 436.48 100% Industrial dye intermediate

Biological Activity

3-Indoxyl Sulfate-d5 Potassium Salt (CAS Number: 1644451-34-2) is a deuterated form of indoxyl sulfate, a compound recognized for its role as a uremic toxin and its involvement in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on health, and implications in disease states, particularly chronic kidney disease (CKD).

  • Molecular Formula : C8_8H2_2D5_5KNO4_4S
  • Molecular Weight : 256.33 g/mol

Biological Significance

Indoxyl sulfate is primarily produced through the metabolism of dietary tryptophan by gut microbiota, followed by hepatic sulfation. It is predominantly excreted by the kidneys; thus, its accumulation is significant in patients with renal impairment.

3-Indoxyl Sulfate-d5 has been implicated in several biological pathways:

  • Oxidative Stress Induction : It induces oxidative stress in endothelial cells, disrupting the balance between pro-oxidants and antioxidants, which can lead to endothelial dysfunction .
  • Vascular Effects : The compound stimulates vascular smooth muscle cell proliferation and contributes to vascular calcification, thereby exacerbating cardiovascular risks in CKD patients .
  • Inflammatory Responses : It modulates inflammatory pathways, influencing cytokine release and immune responses .

Association with Chronic Kidney Disease

Research has shown that elevated levels of indoxyl sulfate correlate with increased mortality and morbidity in CKD patients. A study involving 139 CKD patients demonstrated that higher serum levels of indoxyl sulfate were associated with:

  • Increased vascular stiffness and calcification.
  • Higher rates of cardiovascular events.
  • A significant predictor of overall mortality (P = 0.001) and cardiovascular mortality (P = 0.012) .

Table 1: Summary of Clinical Findings on Indoxyl Sulfate Levels

ParameterObservationStatistical Significance
Serum Indoxyl Sulfate LevelsInversely related to renal functionP < 0.001
Aortic CalcificationDirectly correlated with indoxyl sulfateP < 0.05
Mortality RiskHigher IS levels linked to increased riskP = 0.012

Case Studies

  • Case Study on Vascular Disease :
    A cohort study revealed that patients with elevated indoxyl sulfate levels exhibited significant vascular alterations, including increased aortic wall thickness and calcification markers such as osteopontin and alkaline phosphatase .
  • Impact on Hemodialysis :
    Patients undergoing hemodialysis showed persistent high levels of indoxyl sulfate due to its strong binding affinity to albumin, indicating the need for improved removal strategies during dialysis treatments .

Q & A

Basic Research Questions

Q. How is 3-Indoxyl Sulfate-d5 Potassium Salt utilized as an internal standard in quantitative analysis of indoxyl sulfate?

  • Methodological Answer : this compound is employed as a deuterated internal standard in LC-MS/MS or GC-MS workflows to account for matrix effects and ionization variability. For accurate quantification:

  • Prepare a calibration curve using serial dilutions of unlabeled indoxyl sulfate spiked with a fixed concentration of the deuterated standard (e.g., 10 µM).
  • Use a mobile phase of methanol:acetonitrile (1:1 v/v) at pH 4–5 to optimize chromatographic separation .
  • Monitor transitions specific to indoxyl sulfate (e.g., m/z 212 → 132) and its deuterated analog (m/z 217 → 137) to avoid cross-talk .

Q. What are the optimal storage and solubility conditions for this compound?

  • Methodological Answer :

  • Storage : Store at –20°C in anhydrous, inert conditions (e.g., argon atmosphere) to prevent hygroscopic degradation .
  • Solubility : Dissolve in DMSO (100 mg/mL) or water (50 mg/mL) with sonication. For cell-based assays, dilute stock solutions in culture media to avoid solvent toxicity .

Advanced Research Questions

Q. How does this compound activate the aryl hydrocarbon receptor (AhR) in hepatoma cells, and what experimental controls are critical?

  • Methodological Answer :

  • Mechanism : Indoxyl sulfate binds AhR, inducing cytochrome P450 1A1 (CYP1A1) expression. The deuterated form (d5) is used to distinguish endogenous vs. exogenous compound contributions in tracer studies .
  • Experimental Design :
  • Use HepG2 cells transfected with AhR-responsive luciferase reporters.
  • Include a negative control (AhR antagonist, e.g., CH-223191) and a positive control (TCDD, EC50 = 0.1 nM).
  • Validate results with siRNA-mediated AhR knockdown .
  • Data Interpretation : EC50 values for indoxyl sulfate (12.1 nM) should be corrected for deuterium isotope effects .

Q. What methodological considerations resolve contradictions in reported mitochondrial effects of this compound?

  • Methodological Answer : Discrepancies in mitochondrial membrane potential (ΔΨm) inhibition (e.g., apoptosis vs. transient depolarization) arise from:

  • Concentration Ranges : Use 0.5–2.0 mM for chronic kidney disease (CKD) models, but ≤250 µM for acute toxicity studies .
  • Cell Type Specificity : Test proximal tubular cells (e.g., HK-2) for fibrosis-related responses and hepatocytes for metabolic effects .
  • Validation : Combine JC-1 staining (ΔΨm) with ATP assays and caspase-3 activation to differentiate apoptotic vs. adaptive responses .

Methodological Best Practices

  • Sample Preparation : For urinary indoxyl sulfate quantification, acidify samples (pH 2–3) to stabilize metabolites and prevent bacterial degradation .
  • Data Normalization : Express concentrations relative to creatinine in clinical studies to account for renal clearance variability .
  • Contradiction Mitigation : Replicate findings across multiple models (e.g., in vitro hepatocytes, in vivo CKD rodents) to confirm mechanistic universality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.